2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Description
This compound features a 1H-imidazole core substituted at position 2 with a [(4-bromophenyl)methyl]sulfanyl group and at position 5 with a hydroxymethyl moiety. The imidazole nitrogen at position 1 is linked to an acetamide group, which is further substituted with a (4-methylphenyl)methyl (p-tolylmethyl) chain. The p-tolylmethyl substituent on the acetamide may contribute to hydrophobic binding in biological targets.
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2S/c1-15-2-4-16(5-3-15)10-23-20(27)12-25-19(13-26)11-24-21(25)28-14-17-6-8-18(22)9-7-17/h2-9,11,26H,10,12-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICWHXKQAGYOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and sulfanyl groups. The hydroxymethyl group is then added, and the final step involves the acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of the bromine atom can produce various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties. Its structure allows for interaction with biological targets, making it a candidate for drug development. The imidazole moiety is known for its ability to act as a pharmacophore, which can enhance the biological activity of compounds.
Potential Therapeutic Areas:
- Antimicrobial Agents : The imidazole ring is commonly associated with antifungal and antibacterial activities.
- Anticancer Research : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
Biological Research
In biological studies, this compound may serve as a tool for investigating enzyme interactions and receptor binding mechanisms. The sulfanyl group can participate in various biochemical reactions, potentially influencing metabolic pathways.
Case Studies:
- Enzyme Inhibition Studies : Research has indicated that compounds containing imidazole rings can inhibit specific enzymes, which could be relevant for developing inhibitors against diseases like diabetes or cancer.
Chemical Synthesis
The compound acts as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the creation of more complex molecules.
Synthetic Applications:
- Building Block for Complex Molecules : It can be used to synthesize derivatives with enhanced properties.
- Functional Group Transformations : The presence of bromine and hydroxymethyl groups allows for substitution reactions that can yield new compounds with varied functionalities.
Mechanism of Action
The mechanism of action of 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences and inferred properties of analogous compounds:
Key Research Findings and Implications
Imidazole vs. Oxazole Cores : The target compound’s imidazole core (aromatic, planar) may offer stronger π-π interactions compared to the oxazole derivative in , which could affect binding to hydrophobic enzyme pockets .
Bromine (target) vs. chlorine (): Bromine’s larger atomic radius increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .
Chirality and Stability : The chiral methylsulfinyl group in –5 highlights the importance of stereochemistry in activity, a factor absent in the target compound, which lacks chiral centers .
Metabolic Considerations : Allyl groups () are prone to oxidation, whereas the target’s hydroxymethyl group may undergo glucuronidation, suggesting different metabolic pathways .
Biological Activity
The compound 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule featuring multiple functional groups, including imidazole, sulfanyl, and aromatic moieties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The IUPAC name for this compound indicates its structural complexity, which includes:
- A bromophenyl group
- A hydroxymethyl group attached to an imidazole ring
- An acetamide moiety
The molecular formula is with a molecular weight of 436.35 g/mol. The presence of bromine and sulfur atoms contributes to its unique reactivity and biological properties.
The biological activity of this compound is hypothesized to involve interactions with various biological targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways. For example, imidazole derivatives have been shown to interact with 7TM receptors, which are crucial in pharmacology .
Anticancer Activity
Research has indicated that compounds structurally similar to the target molecule exhibit significant anticancer properties. For instance, studies on imidazole derivatives have shown they can selectively induce apoptosis in cancer cell lines while sparing normal cells .
A notable case study involved the evaluation of a series of imidazole-based compounds against colon cancer cell lines. These studies demonstrated that modifications in the aromatic substituents significantly affected the antiproliferative activity, suggesting that the target compound may also exhibit similar behavior .
Antimicrobial Properties
Imidazole derivatives are often explored for their antimicrobial activities. The presence of the sulfanyl group could enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various pathogens. Preliminary studies suggest potential activity against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the phenyl rings and the imidazole structure can lead to variations in biological activity:
- Substituent Effects : Electron-withdrawing groups (like bromine) on the phenyl rings tend to increase potency by enhancing electron density at reactive sites .
- Hydroxymethyl Group : This group may contribute to solubility and bioavailability, impacting overall efficacy.
| Compound Modification | Effect on Activity |
|---|---|
| Bromine substitution | Increased potency |
| Hydroxymethyl presence | Enhanced solubility |
| Acetamide group | Improved receptor binding |
Case Studies
- Colon Cancer Cell Lines : In a high-throughput screening study, analogs of imidazole compounds were tested for cytotoxicity against colon cancer cells with mutations in tumor suppressor genes. The results indicated that certain structural modifications led to significant improvements in selectivity and potency .
- Antimicrobial Testing : A series of related compounds were tested against common bacterial strains. Results showed that certain substitutions led to enhanced antimicrobial activity, particularly against resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
